

Spectroscopic Data for 2,3-Dihydrobenzofuran-5-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3-Dihydrobenzofuran-5-carboxaldehyde
Cat. No.:	B020428

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,3-Dihydrobenzofuran-5-carboxaldehyde**, a key intermediate in the synthesis of various biologically active molecules. The guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the experimental protocols for acquiring this data and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3-Dihydrobenzofuran-5-carboxaldehyde**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.82	s	-	1H	CHO
7.65	d	1.8	1H	H-4
7.60	dd	8.4, 1.8	1H	H-6
6.89	d	8.4	1H	H-7
4.63	t	8.8	2H	O-CH ₂
3.25	t	8.8	2H	Ar-CH ₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
190.8	C=O (Aldehyde)
164.5	C-7a
131.9	C-5
130.4	C-4
128.2	C-6
124.9	C-3a
109.4	C-7
72.3	O-CH ₂
29.5	Ar-CH ₂

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2926	Medium	C-H stretch (aliphatic)
2835, 2739	Medium	C-H stretch (aldehyde)
1685	Strong	C=O stretch (aromatic aldehyde)
1608, 1485	Medium-Strong	C=C stretch (aromatic)
1265	Strong	C-O stretch (ether)

Sample State: Neat

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
148	100	[M] ⁺ (Molecular Ion)
147	95	[M-H] ⁺
119	55	[M-CHO] ⁺
91	40	[C ₇ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-15 mg of **2,3-Dihydrobenzofuran-5-carboxaldehyde** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 240 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was utilized.

Sample Preparation: A small drop of neat **2,3-Dihydrobenzofuran-5-carboxaldehyde** was placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹

- Resolution: 4 cm⁻¹
- Number of Scans: 16
- Data Format: Transmittance

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source was used.

Sample Preparation: A dilute solution of **2,3-Dihydrobenzofuran-5-carboxaldehyde** was prepared in dichloromethane.

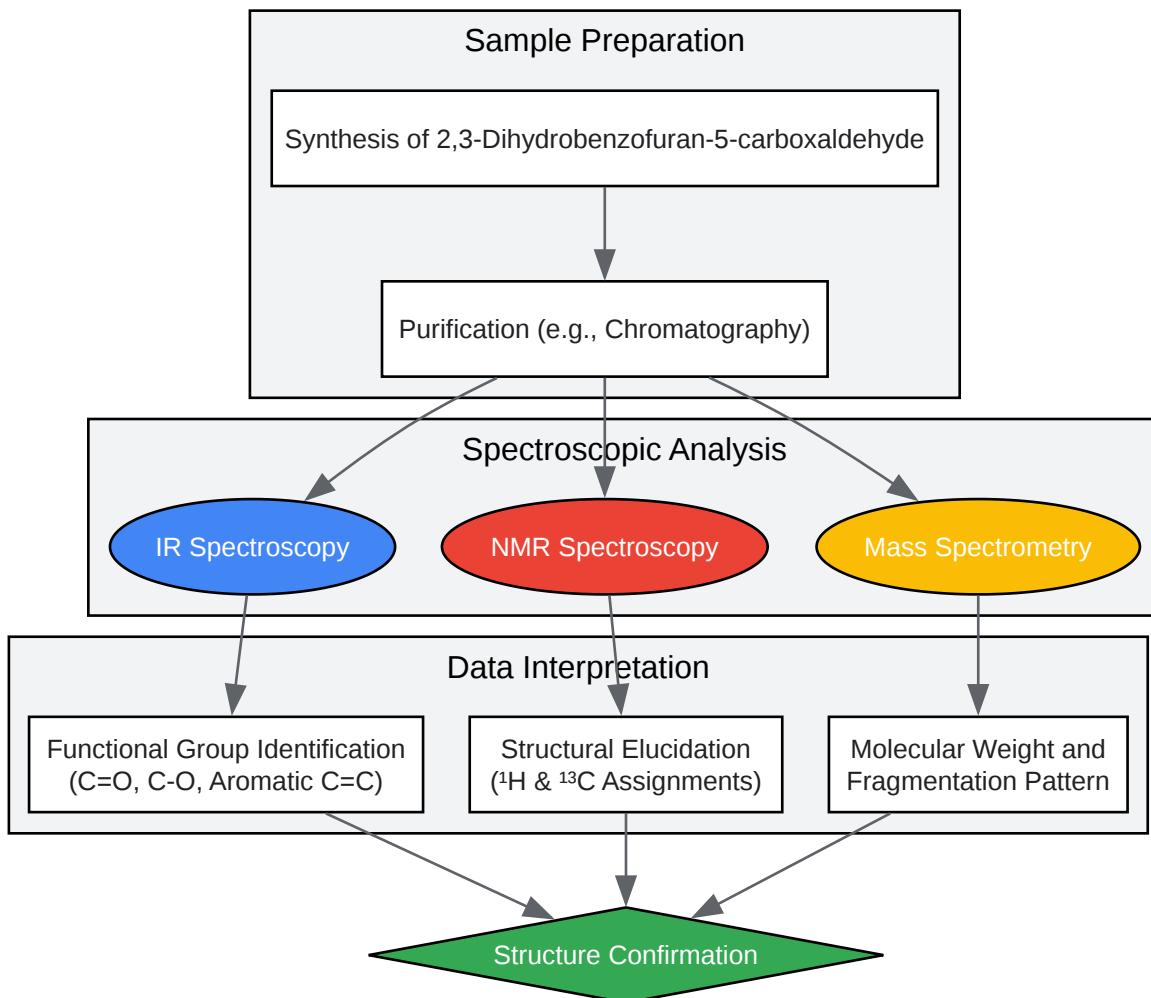
GC-MS Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Data Analysis: The mass spectrum corresponding to the chromatographic peak of the target compound was analyzed to determine the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of **2,3-Dihydrobenzofuran-5-carboxaldehyde** using the spectroscopic techniques described.



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Spectroscopic Analysis Workflow

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com